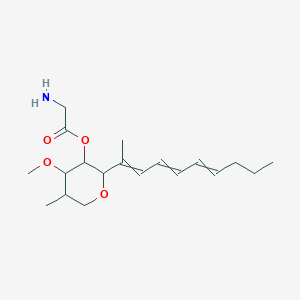
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is a complex organic compound with a unique structure that includes a triene system, a methoxy group, and an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate typically involves multiple steps, including the formation of the triene system, the introduction of the methoxy group, and the coupling with aminoacetate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of triene systems and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate involves its interaction with specific molecular targets. The triene system and methoxy group may interact with enzymes or receptors, leading to changes in cellular pathways. The aminoacetate moiety can facilitate the compound’s entry into cells and its subsequent biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triene system, methoxy group, and aminoacetate moiety. This combination offers a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C19H31NO4 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2-deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate |
InChI |
InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3 |
InChI Key |
FIFAQBUMNRZWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















